molecular formula C15H13BrF2 B8552722 3-Bromo-1,1-bis(4-fluorophenyl)propane CAS No. 50775-39-8

3-Bromo-1,1-bis(4-fluorophenyl)propane

Cat. No.: B8552722
CAS No.: 50775-39-8
M. Wt: 311.16 g/mol
InChI Key: LCQIFZPMPDIINZ-UHFFFAOYSA-N
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Description

3-Bromo-1,1-bis(4-fluorophenyl)propane is a brominated aromatic compound featuring a propane backbone substituted with two 4-fluorophenyl groups at the 1-position and a bromine atom at the 3-position. Its molecular formula is C₁₅H₁₂BrF₂, with a molecular weight of 301.16 g/mol. The fluorine atoms on the aryl rings enhance electronegativity and influence electronic properties, while the bromine at position 3 serves as a reactive site for substitution or elimination reactions.

Properties

CAS No.

50775-39-8

Molecular Formula

C15H13BrF2

Molecular Weight

311.16 g/mol

IUPAC Name

1-[3-bromo-1-(4-fluorophenyl)propyl]-4-fluorobenzene

InChI

InChI=1S/C15H13BrF2/c16-10-9-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2

InChI Key

LCQIFZPMPDIINZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCBr)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Differences

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione
  • Molecular Formula : C₁₅H₉BrCl₂O₂
  • Molecular Weight : 372.04 g/mol
  • Key Features :
    • Replaces fluorine with chlorine on the aryl rings.
    • Contains two ketone (dione) groups at positions 1 and 3.
  • The dione groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound .
3-Bromo-1,1,1-trifluoropropanone
  • Molecular Formula : C₃H₂BrF₃O
  • Molecular Weight : 185.95 g/mol
  • Key Features :
    • Simplified structure with a trifluoromethyl group and a ketone.
    • Bromine at position 3.
  • Impact :
    • The trifluoromethyl group increases thermal stability and resistance to oxidation.
    • Lower boiling point (86°C) compared to the target compound due to reduced molecular weight and lack of aromatic rings .

Aromatic Substitution Patterns

1-(3-Bromo-4-fluorophenyl)propan-1-one
  • Molecular Formula : C₉H₈BrFO
  • Molecular Weight : 229.07 g/mol
  • Key Features :
    • Single 4-fluorophenyl group with a ketone at position 1.
  • Impact :
    • The ketone enables nucleophilic additions (e.g., Grignard reactions), contrasting with the target compound’s alkyl bromide reactivity.
    • Reduced steric hindrance compared to the bis(4-fluorophenyl) structure .
4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone
  • Molecular Formula : C₁₆H₁₄BrFO₂
  • Molecular Weight : 353.19 g/mol
  • Key Features :
    • Methoxy group introduces electron-donating effects, opposing fluorine’s electron-withdrawing nature.
  • Impact: Enhanced solubility in organic solvents due to methoxy groups. Potential for regioselective electrophilic substitution at the methoxy-substituted ring .

Structural and Crystallographic Comparisons

Evidence from crystallographic studies on fluorophenyl-containing compounds (e.g., and ) highlights steric repulsion between aryl groups and macrocycles, leading to nonplanar conformations. For 3-Bromo-1,1-bis(4-fluorophenyl)propane:

  • The two 4-fluorophenyl groups likely induce steric strain, causing deviations from planarity.
  • Similar distortions are observed in meso-fluorophenyl porphyrins, where fluorine’s size disrupts planar geometries .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Reactivity Notes
This compound C₁₅H₁₂BrF₂ 301.16 Bromine, bis(4-fluorophenyl) N/A SN2 substitutions, aryl couplings
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione C₁₅H₉BrCl₂O₂ 372.04 Dione, chloro N/A Polar, hydrogen-bonding
3-Bromo-1,1,1-trifluoropropanone C₃H₂BrF₃O 185.95 Trifluoromethyl, ketone 86 High thermal stability
1-(3-Bromo-4-fluorophenyl)propan-1-one C₉H₈BrFO 229.07 Ketone, fluorophenyl N/A Nucleophilic additions

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